2-Cyano-3,3,3-trifluoropropane-1-sulfonamide
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Overview
Description
2-Cyano-3,3,3-trifluoropropane-1-sulfonamide is a fluorinated organic compound with the molecular formula C4H5F3N2O2S and a molecular weight of 202.15 g/mol . This compound is notable for its unique combination of a cyano group, trifluoromethyl group, and sulfonamide group, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,3,3-trifluoropropane-1-sulfonamide typically involves the reaction of 3,3,3-trifluoropropene with a sulfonamide derivative under controlled conditions. One common method includes the following steps:
Starting Material: 3,3,3-trifluoropropene.
Reaction with Sulfonamide: The trifluoropropene is reacted with a sulfonamide derivative in the presence of a suitable catalyst.
Formation of Intermediate: An intermediate compound is formed, which is then subjected to further reaction conditions to introduce the cyano group.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3,3,3-trifluoropropane-1-sulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano and sulfonamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
2-Cyano-3,3,3-trifluoropropane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The cyano and sulfonamide groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s stability and reactivity, contributing to its overall biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: A fluorinated compound used in similar synthetic applications.
3,3,3-Trifluoropropane-1-sulfonamide: A related compound with similar functional groups but lacking the cyano group.
Uniqueness
2-Cyano-3,3,3-trifluoropropane-1-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which impart distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H5F3N2O2S |
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Molecular Weight |
202.16 g/mol |
IUPAC Name |
2-cyano-3,3,3-trifluoropropane-1-sulfonamide |
InChI |
InChI=1S/C4H5F3N2O2S/c5-4(6,7)3(1-8)2-12(9,10)11/h3H,2H2,(H2,9,10,11) |
InChI Key |
FXSACLGTXHBSRO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C#N)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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